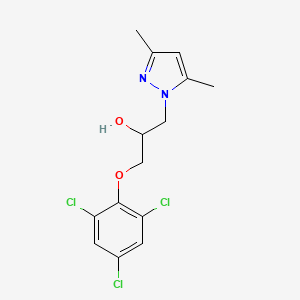![molecular formula C14H17ClN2O5 B3977887 Methyl 2-[(2-chloro-4-nitrobenzoyl)amino]-4-methylpentanoate](/img/structure/B3977887.png)
Methyl 2-[(2-chloro-4-nitrobenzoyl)amino]-4-methylpentanoate
Descripción general
Descripción
Methyl 2-[(2-chloro-4-nitrobenzoyl)amino]-4-methylpentanoate is a complex organic compound with the molecular formula C15H19ClN2O5. This compound is characterized by the presence of a chloro-nitrobenzoyl group attached to an amino acid ester. It is used in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-[(2-chloro-4-nitrobenzoyl)amino]-4-methylpentanoate typically involves the following steps:
Nitration: The starting material, 2-chlorobenzoic acid, undergoes nitration using a mixture of concentrated nitric acid and sulfuric acid to form 2-chloro-4-nitrobenzoic acid.
Amidation: The 2-chloro-4-nitrobenzoic acid is then reacted with an appropriate amine, such as 4-methylpentanoic acid, in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) to form the amide bond.
Esterification: Finally, the resulting amide is esterified using methanol and an acid catalyst to yield this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 2-[(2-chloro-4-nitrobenzoyl)amino]-4-methylpentanoate undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The chloro group can be substituted with other nucleophiles, such as hydroxide ions, to form corresponding hydroxyl derivatives.
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Sodium hydroxide, water.
Hydrolysis: Hydrochloric acid or sodium hydroxide, water.
Major Products Formed
Reduction: 2-amino-4-nitrobenzoyl derivative.
Substitution: Hydroxyl-substituted benzoyl derivative.
Hydrolysis: 2-[(2-chloro-4-nitrobenzoyl)amino]-4-methylpentanoic acid and methanol.
Aplicaciones Científicas De Investigación
Methyl 2-[(2-chloro-4-nitrobenzoyl)amino]-4-methylpentanoate is used in various scientific research fields, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In studies involving enzyme inhibition and protein-ligand interactions.
Industry: Used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Methyl 2-[(2-chloro-4-nitrobenzoyl)amino]-4-methylpentanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro and chloro groups play a crucial role in binding to these targets, leading to inhibition or activation of biological pathways. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- Methyl 2-[(2-chloro-4-nitrobenzoyl)amino]benzoate
- Methyl 4-chloro-2-nitrobenzoate
- 2-chloro-4-nitrobenzoic acid
Uniqueness
Methyl 2-[(2-chloro-4-nitrobenzoyl)amino]-4-methylpentanoate is unique due to the presence of both a chloro and nitro group on the benzoyl moiety, combined with an amino acid ester. This combination imparts distinct chemical reactivity and biological activity, making it valuable for specific research applications.
Propiedades
IUPAC Name |
methyl 2-[(2-chloro-4-nitrobenzoyl)amino]-4-methylpentanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17ClN2O5/c1-8(2)6-12(14(19)22-3)16-13(18)10-5-4-9(17(20)21)7-11(10)15/h4-5,7-8,12H,6H2,1-3H3,(H,16,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXISUMISAREUBS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)OC)NC(=O)C1=C(C=C(C=C1)[N+](=O)[O-])Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17ClN2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-[3'-(4-METHYLPHENYL)-1'-PHENYL-5-(THIOPHEN-2-YL)-3,4-DIHYDRO-1'H,2H-[3,4'-BIPYRAZOL]-2-YL]-5-OXOPENTANOIC ACID](/img/structure/B3977814.png)
![2-{1-(2-fluoro-4-methoxybenzyl)-4-[(1-isopropyl-1H-pyrazol-4-yl)methyl]-2-piperazinyl}ethanol](/img/structure/B3977827.png)
![N-[5-(diethylsulfamoyl)-2-methoxyphenyl]-2-(phenylsulfanyl)acetamide](/img/structure/B3977832.png)
![ethyl 4-{[N-(methylsulfonyl)-N-phenylalanyl]amino}benzoate](/img/structure/B3977837.png)
![4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-(2-nitrophenyl)butanamide](/img/structure/B3977843.png)
![N~1~-[4-(acetylamino)phenyl]-N~2~-[4-(methylsulfonyl)-2-nitrophenyl]glycinamide](/img/structure/B3977850.png)
![3-[[2-(2,4-dichlorophenyl)quinazolin-4-yl]amino]benzoic acid;hydrochloride](/img/structure/B3977854.png)

![1-phenyl-N-{1-[2-(1H-pyrazol-1-yl)phenyl]ethyl}-1H-1,2,3-triazole-5-carboxamide](/img/structure/B3977880.png)
![N-(4-methoxy-2-nitrophenyl)-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B3977886.png)
![4-{[5-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-4-phenyl-1H-imidazol-1-yl]methyl}-2-methoxyphenol](/img/structure/B3977896.png)


![1-(2-BROMOBENZOYL)-3-[2-METHYL-4-NITRO-5-(PYRROLIDIN-1-YL)PHENYL]THIOUREA](/img/structure/B3977911.png)
